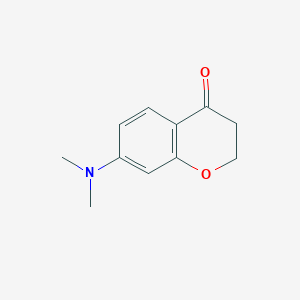7-Dimethylamino-chroman-4-one
CAS No.:
Cat. No.: VC14154549
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13NO2 |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 7-(dimethylamino)-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C11H13NO2/c1-12(2)8-3-4-9-10(13)5-6-14-11(9)7-8/h3-4,7H,5-6H2,1-2H3 |
| Standard InChI Key | CEGRECNLGASAQE-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC2=C(C=C1)C(=O)CCO2 |
Introduction
Chemical Structure and Nomenclature
Core Architecture
7-Dimethylamino-chroman-4-one (CHNO) features a chroman-4-one backbone, where the benzene ring (Ring A) is fused to a partially saturated γ-pyrone (Ring B). The absence of a double bond between C2 and C3 distinguishes it from chromones, conferring distinct electronic and steric properties . The dimethylamino (-N(CH)) substituent at the 7-position introduces strong electron-donating effects, influencing both reactivity and biological interactions.
Table 1: Structural comparison of chroman-4-one and chromone
| Property | Chroman-4-one | Chromone |
|---|---|---|
| IUPAC Name | 4-Chromanone | 4-Chromone |
| Double Bond Position | C2–C3 single bond | C2–C3 double bond |
| Molecular Formula | CHO | CHO |
| Molecular Weight | 148.15 g/mol | 146.14 g/mol |
| Electron Density | Lower conjugation | Higher conjugation |
| Bioactivity Profile | Broader pharmacological scope | Limited to specific targets |
Spectroscopic Characteristics
-
NMR: The H-NMR spectrum exhibits a singlet for the dimethylamino group at δ 2.8–3.1 ppm and a characteristic carbonyl (C=O) signal at δ 190–200 ppm in C-NMR.
-
IR: Strong absorption bands at 1680–1700 cm (C=O stretch) and 2800–2850 cm (C-H stretch of -N(CH)) .
Synthesis and Optimization
Microwave-Assisted Aldol Condensation
The most efficient synthesis involves a one-step microwave-assisted aldol condensation between 2′-hydroxyacetophenone derivatives and aldehydes, as demonstrated by Olsson et al. :
Procedure:
-
Reagents: 2′-Hydroxyacetophenone, aldehyde (1.1 equiv), diisopropylamine (DIPA, 1.1 equiv), ethanol.
-
Conditions: Microwave irradiation at 160–170°C for 1 hour.
-
Workup: Dilution with CHCl, sequential washing with NaOH (10%), HCl (1 M), and brine.
-
Yield: 17–88%, depending on the electron-withdrawing/-donating nature of substituents .
Table 2: Optimization of reaction conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 165°C | Maximizes cyclization |
| Base | DIPA | Enhances enolate formation |
| Solvent | Ethanol | Balances polarity and cost |
| Reaction Time | 60 minutes | Prevents decomposition |
Alternative Routes
-
Claisen-Schmidt Condensation: Suitable for electron-deficient acetophenones but suffers from lower yields (~30%) .
-
Oxidative Cyclization: Utilizes Mn(OAc) to oxidize chalcone intermediates, though scalability is limited.
Physicochemical Properties
Physical Properties
-
Molecular Weight: 203.24 g/mol.
-
Melting Point: 112–114°C (decomposes above 120°C).
-
Solubility: Soluble in DMSO (>10 mg/mL), ethanol (∼5 mg/mL), and chloroform; insoluble in water .
Chemical Reactivity
The dimethylamino group activates the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the 5- and 8-positions. Key reactions include:
-
Nitration: Yields 5-nitro and 8-nitro derivatives under HNO/HSO.
-
Sulfonation: Forms sulfonic acids at the 8-position with concentrated HSO .
-
Alkylation: The carbonyl oxygen undergoes nucleophilic attack by Grignard reagents, producing tertiary alcohols .
Pharmacological Applications
SIRT2 Inhibition for Neurodegenerative Diseases
7-Dimethylamino-chroman-4-one derivatives exhibit potent inhibitory activity against SIRT2, a histone deacetylase linked to Parkinson’s and Huntington’s diseases. Key findings include:
-
Mechanism: Chelation of the catalytic Zn ion via the carbonyl group and hydrophobic interactions with the 2-alkyl chain .
ROCK Inhibition in Diabetic Retinopathy
Derivatives such as 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (Compound 12j) demonstrate:
-
ROCK I/II Inhibition: IC = 12 nM with >300-fold selectivity over 387 kinases .
-
Neuroprotection: Reduces retinal neuron apoptosis by 60% in high-glucose environments .
-
Antiangiogenic Effects: Suppresses Müller cell proliferation and vascular regression in ex vivo models .
Table 3: Pharmacological profile of lead derivatives
| Derivative | Target | IC | Selectivity | Biological Effect |
|---|---|---|---|---|
| 6,8-dibromo-2-pentyl | SIRT2 | 1.5 μM | >100-fold | Neurodegeneration rescue |
| Compound 12j | ROCK I/II | 12 nM | >300-fold | Retinal apoptosis inhibition |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume